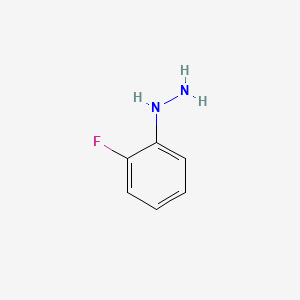

2-Fluorophenylhydrazine

描述

Overview of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine (N₂H₄) and its derivatives are versatile reagents in organic synthesis, primarily utilized for their nucleophilic and reducing properties. bohrium.comcymitquimica.com Hydrazines are key components in the Wolff-Kishner reduction, a classic method for converting carbonyl groups into methylene (B1212753) groups. ontosight.ai They are also fundamental in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyridazines, which are often core structures in pharmaceuticals and agrochemicals. ontosight.aitcichemicals.com The reactivity of the hydrazine functional group (-NHNH₂) allows for condensation reactions with carbonyl compounds to form hydrazones, which are stable intermediates in numerous chemical transformations. google.com Furthermore, hydrazine derivatives serve as precursors for the generation of various bioactive molecules. chemicalbook.comchemspider.com

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic rings significantly alters a molecule's physicochemical properties. google.com Fluorine is the most electronegative element, and its presence on an aromatic ring can profoundly influence the electronic environment, leading to changes in reactivity and stability. google.com The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design. acs.org Moreover, fluorine can modulate the acidity (pKa) of nearby functional groups and influence the conformation of the molecule. These modifications can lead to enhanced binding affinity to biological targets. researchgate.net

Historical Context of 2-Fluorophenylhydrazine Research

Early research into the synthesis of fluorophenylhydrazines, including the 2-fluoro isomer, encountered some challenges. Historical methods, such as the reduction of diazo compounds with sulfur dioxide, were characterized by poor space-time yields and the generation of significant waste. prepchem.com There was even a certain skepticism regarding the viability of producing this compound through diazotization and bisulfite reduction. prepchem.com However, subsequent research led to the development of more efficient processes, overcoming these initial hurdles and paving the way for its broader use as a chemical intermediate. google.comgoogle.com

Scope and Objectives of Current Research on this compound

Contemporary research on this compound is multifaceted, with a strong focus on its application as a building block in the synthesis of complex organic molecules. A significant area of investigation involves its use in the Fischer indole (B1671886) synthesis to create fluorinated indole derivatives, which are important scaffolds in medicinal chemistry. imist.ma Researchers are also actively exploring its utility in the synthesis of novel heterocyclic compounds, such as pyrazoles and thienopyrazoles, with potential biological activities. bohrium.comchemicalbook.comlookchem.com Another emerging area of interest is the use of this compound in advanced analytical techniques, such as the derivatization of monosaccharides for chiral discrimination using ¹⁹F NMR spectroscopy. acs.orgacs.orgnih.gov The overarching goal of this research is to leverage the unique properties of the this compound moiety to develop new pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiontosight.ai

Structure

3D Structure

属性

IUPAC Name |

(2-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENWGQNPFRRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062353 | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-80-1, 2924-15-4 | |

| Record name | (2-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2368-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Fluorophenylhydrazine

Established Synthetic Pathways to 2-Fluorophenylhydrazine and its Salts

The synthesis of this compound and its corresponding salts, particularly the hydrochloride salt, is accomplished through several established chemical routes. The most prominent and well-documented of these is the diazotization of 2-fluoroaniline (B146934) followed by reduction. Current time information in Bangalore, IN.cdnsciencepub.com Alternative, though less specifically detailed in the literature for this exact compound, methodologies include reductive coupling and the hydrazinolysis of suitable halogenated aromatic precursors. cdnsciencepub.comacs.org

Diazotization and Bisulfite Reduction of 2-Fluoroaniline

A robust and high-yield industrial process for preparing this compound involves the diazotization of 2-fluoroaniline, which is then subjected to a reduction step using a bisulfite solution. Current time information in Bangalore, IN.google.com This pathway proceeds through the formation of a diazonium salt intermediate, which is subsequently converted to a more stable disulfonate derivative before final hydrolysis to the desired product. Current time information in Bangalore, IN. This method has been successfully implemented despite historical reservations about using bisulfite reduction for producing halophenylhydrazines. google.com

The successful synthesis of this compound via this route is dependent on the careful control of several key process parameters and reaction conditions. The process begins with the diazotization of 2-fluoroaniline using nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. Current time information in Bangalore, IN. The reaction is highly exothermic and requires strict temperature control. researchgate.net

Following the formation of the 2-fluorobenzenediazonium salt, it is reduced with an alkaline bisulfite solution, which is a mixture of sodium hydrogen sulfite (B76179) (NaHSO₃) and sodium hydroxide (B78521) (NaOH). Current time information in Bangalore, IN. This reduction is performed within a specific pH range to form the this compound-α,β-disulfonate intermediate. The disulfonate is then hydrolyzed using hydrochloric acid under heated conditions to yield this compound hydrochloride. Current time information in Bangalore, IN.google.com The free base form can be liberated by neutralization with an alkali lye, such as sodium hydroxide solution. Current time information in Bangalore, IN.

Key reaction parameters are detailed in the table below.

| Parameter | Value/Condition | Stage |

| Reactant Molar Ratio | 3.0-3.5 moles HCl per mole of 2-fluoroaniline | Diazotization |

| 2.2 moles NaHSO₃ per mole of 2-fluoroaniline | Reduction | |

| 2.2 moles NaOH per mole of 2-fluoroaniline | Reduction | |

| Temperature | 20 °C | Diazotization |

| 10-15 °C | Reduction | |

| 75-80 °C | Hydrolysis | |

| 30 °C to 60 °C (ramped) | Neutralization | |

| 10 °C | Final Filtration | |

| pH | 5.4 - 6.5 | Reduction |

| Data sourced from patent EP0723953A1. Current time information in Bangalore, IN. |

This synthetic route can achieve high yields and purity when optimized. The yield for this compound hydrochloride is reported to be as high as 89% of the theoretical value, with a purity of 99.0-99.8% as determined by titration methods. Current time information in Bangalore, IN.google.com The crude base form has been obtained with a yield of 91%. Current time information in Bangalore, IN.

| Product Form | Yield | Purity | Melting Point |

| Crude Base | 91% of theory | 87.2% (by distillation) | 45-47 °C |

| Hydrochloride Salt | 89% of theory | 99.0-99.8% | 208-210 °C |

| Data sourced from patent EP0723953A1. Current time information in Bangalore, IN.google.com |

The primary advantage of the bisulfite reduction method is its ability to produce high yields of a very pure product on an industrial scale. Current time information in Bangalore, IN. The process design, particularly the isolation of the free base in a molten state, effectively overcomes issues of co-precipitation of inorganic salts and leads to a high-quality final product. Current time information in Bangalore, IN.

However, the process is not without its challenges. A significant challenge is the potential for yield loss if the hydrochloride salt is precipitated directly from the acidic reaction mixture, due to its increased solubility. Current time information in Bangalore, IN. This approach can also lead to higher levels of organic and inorganic materials in the wastewater. Current time information in Bangalore, IN. Furthermore, improper temperature control during the neutralization step can lead to the formation of a very thick, difficult-to-handle suspension, which can complicate filtration and reduce purity. Current time information in Bangalore, IN. Precise control over pH and temperature throughout the multi-step process is crucial for success.

Reductive Coupling Approaches

Reductive coupling represents another strategy for the formation of the N-N bond in hydrazine (B178648) compounds. These methods typically involve the coupling of two different nitrogen-containing precursors. An organophosphorus-catalyzed method has been reported for the cross-selective intermolecular reductive coupling of nitroarenes with anilines to produce unsymmetrical hydrazines. acs.org This type of reaction, using a phosphine (B1218219) catalyst and a hydrosilane reductant, could theoretically be applied to the synthesis of this compound by coupling 1-fluoro-2-nitrobenzene (B31998) with an appropriate nitrogen source under reductive conditions.

Another related approach is the reduction of azoarenes. For instance, the reduction of an appropriately substituted azobenzene (B91143) could yield the corresponding diarylhydrazine. strath.ac.uk While specific examples detailing the synthesis of this compound via these reductive coupling methods are not prominent, they represent a valid synthetic strategy for N-N bond formation. acs.orgrsc.org

Hydrazinolysis of Halogenated Precursors

The synthesis of halophenylhydrazines through the hydrazinolysis of halogenated aromatic compounds is a recognized method in organic chemistry. cdnsciencepub.com This approach involves the nucleophilic substitution of a halogen atom on an aromatic ring by hydrazine. For the synthesis of this compound, a logical precursor would be 1,2-difluorobenzene (B135520).

In this hypothetical pathway, 1,2-difluorobenzene would be reacted with hydrazine (NH₂NH₂). One of the fluorine atoms would be displaced by the hydrazine nucleophile to form the desired this compound. This reaction is an example of nucleophilic aromatic substitution. The reactivity of the aryl fluoride (B91410) is a key factor, and such reactions may require elevated temperatures or the use of a strong base to proceed efficiently. While this method is generally cited for this class of compounds, specific documented conditions and yields for the synthesis of this compound from 1,2-difluorobenzene are not extensively detailed in the surveyed literature. cdnsciencepub.com

Novel Synthetic Strategies for this compound Derivatives

Recent advancements in synthetic organic chemistry have provided new pathways to this compound derivatives, focusing on greater efficiency and molecular diversity. These strategies often build upon or provide alternatives to classical methods.

The foundational and most traditional method for synthesizing aryl hydrazines, including this compound, begins with the corresponding substituted aniline. This multi-step process involves diazotization followed by reduction.

The synthesis commences with 2-fluoroaniline, which is diazotized using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0–5 °C) to form the unstable 2-fluorobenzenediazonium salt. google.comdtu.dk The strict temperature control is crucial to prevent the decomposition of the diazonium salt. dtu.dk Following its formation, the diazonium salt is reduced. A common reducing agent for this step is sodium sulfite or sodium bisulfite, which reduces the diazonium group to a hydrazine-disulfonate intermediate. google.com This intermediate is then hydrolyzed, typically with hydrochloric acid, to yield this compound hydrochloride. google.com The free base, this compound, can be obtained by neutralizing the hydrochloride salt with an alkali lye. google.com

This classical route is well-established but suffers from several drawbacks, including the use of potentially explosive diazonium intermediates and the generation of significant amounts of inorganic salt waste. dicp.ac.cn

A patented process for 4-chloro-2-fluorophenylhydrazine, a derivative, describes an alternative synthesis that avoids the traditional diazotization reaction. This method involves reacting 4-chloro-2-fluoroaniline (B1294793) directly with acetone (B3395972) azine and water. This approach is presented as a greener alternative with fewer steps, simpler process control, and reduced waste discharge. scispace.com

Table 1: Key Steps in Traditional Synthesis of this compound

| Step | Reactants | Key Conditions | Product |

| Diazotization | 2-Fluoroaniline, Sodium Nitrite, Hydrochloric Acid | 0–5 °C | 2-Fluorobenzenediazonium Chloride |

| Reduction | 2-Fluorobenzenediazonium Chloride, Sodium Bisulfite | Controlled pH (e.g., 6.2-6.7) | This compound-α,β-disulfonate |

| Hydrolysis | This compound-α,β-disulfonate, Hydrochloric Acid | Elevated temperature (e.g., 70-90°C) | This compound Hydrochloride |

| Neutralization | This compound Hydrochloride, Alkali Lye | Basic pH | This compound |

This table provides a generalized overview of the traditional synthesis process.

To overcome the limitations of traditional methods, modern synthetic strategies have increasingly employed transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C–N bonds, enabling the synthesis of a wide array of this compound derivatives. dicp.ac.cnnih.govorganic-chemistry.org

These methods typically involve the coupling of an aryl halide or tosylate with a hydrazine derivative. For instance, a palladium catalyst, in conjunction with a specialized phosphine ligand (e.g., tBuXPhos or CyPF-tBu), can efficiently catalyze the reaction between a fluoro-substituted aryl bromide and hydrazine monohydrate or a protected hydrazine like di-tert-butyl hydrazine-1,2-dicarboxylate. dicp.ac.cnthieme-connect.com This approach allows for the direct formation of the N-aryl bond under milder conditions than traditional methods. thieme-connect.com

Recent research has demonstrated the palladium-catalyzed monoarylation of arylhydrazines, such as this compound, with various aryl tosylates. This provides a direct route to unsymmetrical N,N'-diarylhydrazine derivatives, which are valuable in medicinal chemistry. organic-chemistry.org The use of specifically designed ligands is crucial for achieving high yields and good functional group compatibility. organic-chemistry.org Furthermore, these catalytic systems can be highly efficient, with some processes operating at catalyst loadings as low as 100 ppm, making them more economically viable and sustainable. nih.govresearchgate.net A notable development is the direct, one-pot Pd-catalyzed dehydrogenative C–N coupling between aryl bromides and aryl hydrazines to produce non-symmetric azobenzenes, showcasing the versatility of this catalytic approach. researchgate.netbeilstein-journals.org

Table 2: Example of Palladium-Catalyzed Synthesis of a this compound Derivative

| Aryl Halide/Tosylate | Hydrazine Partner | Catalyst System (Example) | Product Type |

| 1-Bromo-2-fluorobenzene | Hydrazine Monohydrate | Pd(dba)₂ / CyPF-tBu | This compound |

| Aryl Tosylate | This compound | Pd(TFA)₂ / Phosphine Ligand | N-Aryl-N'-(2-fluorophenyl)hydrazine |

| 2-Bromotoluene (B146081) | 2,6-Difluorophenylhydrazine | [PdCl(C₃H₅)]₂ / tBuXPhos | Non-symmetric Azobenzene |

This table illustrates the components of representative palladium-catalyzed coupling reactions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives, aiming to reduce environmental impact and improve safety and efficiency.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. The traditional diazotization-reduction synthesis of aryl hydrazines has a notoriously poor atom economy, as it generates large quantities of inorganic salt byproducts (e.g., sodium chloride, sodium sulfate) that constitute waste. dicp.ac.cn

In contrast, modern catalytic methods offer significantly better atom economy. For example, palladium-catalyzed C-N coupling reactions are addition-type reactions that, in an ideal scenario, would produce only the desired product. While ligands, bases, and catalysts are required, the generation of stoichiometric inorganic waste is largely avoided.

A major focus in the industrial production of phenylhydrazines is the management of waste streams. Studies on phenylhydrazine (B124118) hydrochloride (PHH) production effluent have demonstrated successful strategies for waste reduction and valorization. These include neutralizing acidic waste streams to recover and recycle unreacted PHH (with recovery rates up to 90-93%) and converting the remaining inorganic salts into ammonium (B1175870) salt mixtures that can be used as compound fertilizers. mdpi.commdpi.comresearchgate.net This circular approach turns a costly waste disposal problem into a value-generating process.

Table 3: Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Key Byproducts | Atom Economy | Green Chemistry Aspect |

| Traditional Diazotization/Reduction | NaCl, Na₂SO₃, H₂O, N₂ | Low | Generates significant inorganic waste. |

| Palladium-Catalyzed C-N Coupling | Salt from base (e.g., K₃PO₄) | High | Significantly less stoichiometric waste. |

| "Green" Aniline-Azine Method | Water, Acetone | High | Fewer steps, reduced waste discharge claimed. scispace.com |

This table provides a qualitative comparison of the atom economy for different synthetic strategies.

Catalysis is a cornerstone of green chemistry, and significant research has been dedicated to developing more sustainable catalysts for hydrazine synthesis. In the realm of palladium catalysis, development has focused on creating highly active catalyst systems with robust and specialized phosphine ligands. organic-chemistry.orgthieme-connect.com These advanced catalysts allow for very low catalyst loadings, which reduces cost and minimizes the amount of residual palladium, a heavy metal, in the final product and waste streams. nih.gov

Beyond palladium, researchers are exploring alternative catalytic systems. This includes the use of heterogeneous catalysts, such as V₂O₅/TiO₂, which can be easily recovered and reused, simplifying product purification and reducing waste. organic-chemistry.org Natural, bio-based catalysts like citric acid and even waste products like onion peel ash are being investigated for related syntheses, representing a frontier in sustainable chemistry. mdpi.comresearchgate.net Furthermore, novel energy sources are being employed, such as visible-light photoredox catalysis using ruthenium or triarylamine organocatalysts, which can drive reactions under mild conditions, often without the need for additives. rsc.orgnih.gov These innovative catalytic approaches promise a future of more efficient, safer, and environmentally friendly synthesis of this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of 2 Fluorophenylhydrazine

Fundamental Reaction Types of Hydrazines

2-Fluorophenylhydrazine, a substituted hydrazine (B178648), exhibits a range of chemical reactivities characteristic of this class of compounds. Its reactivity is influenced by the presence of the nucleophilic hydrazine moiety and the electronic effects of the fluorine atom on the phenyl ring. The fundamental reaction types include condensation with carbonyl compounds, reduction to amines, coupling with electrophiles, and substitution on the fluorinated phenyl ring. ontosight.aibeilstein-journals.orgsmolecule.com

Condensation Reactions with Carbonyl Compounds.ontosight.aismolecule.com

Hydrazines, including this compound, readily react with aldehydes and ketones in what is known as a condensation reaction. ontosight.aiictp.it This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. mdpi.com

The product of the condensation reaction between a hydrazine and a carbonyl compound is a hydrazone. ontosight.aiictp.it In the case of this compound, reaction with an aldehyde or ketone yields a 2-fluorophenylhydrazone. acs.orgontosight.ai These reactions are typically carried out by refluxing equimolar amounts of the hydrazine and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid, such as glacial acetic acid, to facilitate the reaction. ictp.itresearchgate.net

For example, this compound hydrochloride has been reacted with acrylonitrile (B1666552) derivatives to synthesize aminopyrazole intermediates. acs.org Similarly, it can react with various carbonyl compounds to form a wide range of hydrazone derivatives. smolecule.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound hydrochloride | Acrylonitrile derivative | Aminopyrazole intermediate | acs.org |

| This compound | Aldehyde/Ketone | 2-Fluorophenylhydrazone | ontosight.aismolecule.com |

The formation of hydrazones is a reversible process, and its rate is pH-dependent. acs.orgddmckinnon.com The mechanism involves the initial formation of a tetrahedral intermediate, also known as a carbinolamine, after the nucleophilic attack of the hydrazine on the carbonyl group. mdpi.com The rate-limiting step at neutral pH is generally the breakdown of this tetrahedral intermediate to eliminate water and form the C=N double bond of the hydrazone. acs.orgnih.gov

Kinetic studies on a variety of hydrazines have shown that the reaction rates can vary significantly depending on the structure of the hydrazine. acs.org For instance, the reaction of fluorophenylhydrazine with 2-formylpyridine was observed to have one of the slowest relative rates of hydrazone formation among twenty different hydrazine derivatives studied. researchgate.net The electronic properties of substituents on the phenyl ring of phenylhydrazine (B124118) can influence the nucleophilicity of the hydrazine and the stability of the intermediates, thereby affecting the reaction kinetics. nih.gov The presence of an electron-withdrawing fluorine atom on the phenyl ring, as in this compound, can decrease the rate of hydrazone formation. researchgate.net

Reduction Reactions to Amines and Other Derivatives.ontosight.ai

The hydrazine group in this compound can be reduced to form the corresponding amine, 2-fluoroaniline (B146934). This transformation can be achieved using various reducing agents. For instance, the reduction of the corresponding diazonium salt is a common route to synthesizing phenylhydrazines, and conversely, the hydrazine can be reduced back to the aniline. Common reducing agents for such transformations include sodium borohydride. Catalytic hydrogenation, for example using a palladium-on-carbon (Pd/C) catalyst, is another method for the reduction of related azobenzene (B91143) intermediates to form substituted anilines. vulcanchem.com

Coupling Reactions with Electrophiles and Biaryl Compound Formation.ontosight.aibeilstein-journals.org

Arylhydrazines, including this compound, can act as coupling partners in various transition metal-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds. researchgate.netnih.gov These reactions provide a versatile route for the synthesis of complex molecules, including biaryl compounds and non-symmetrical azobenzenes. beilstein-journals.org

Palladium-catalyzed coupling reactions are particularly common. For instance, this compound has been used in palladium-catalyzed dehydrogenative C-N coupling reactions with aryl bromides to produce non-symmetric azobenzenes. beilstein-journals.orgresearchgate.net In one study, the reaction of this compound with 2-bromotoluene (B146081) in the presence of a palladium catalyst yielded the corresponding azobenzene in 55% yield. beilstein-journals.orgresearchgate.net Another efficient method for synthesizing biaryls involves the palladium/copper-catalyzed coupling of unprotected phenylhydrazines in water. rsc.org

| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| This compound, 2-Bromotoluene | [PdCl(C3H5)]2/tBuXPhos | Non-symmetric azobenzene | 55% | beilstein-journals.orgresearchgate.net |

| 4-Fluorophenylhydrazine | Pd(TFA)2, Cu(OAc)2 in water | Biaryl | 80% | rsc.org |

The mechanism of these coupling reactions often involves the formation of a palladium-hydrazine complex, followed by oxidative addition, and reductive elimination steps to form the final product and regenerate the palladium catalyst. researchgate.net

Substitution Reactions on the Fluorinated Phenyl Ring.beilstein-journals.org

The fluorinated phenyl ring of this compound can undergo substitution reactions, where the fluorine atom or a hydrogen atom on the ring is replaced by another functional group. These can be either nucleophilic or electrophilic aromatic substitution reactions. tutoring-blog.co.uk

The presence of the electron-withdrawing fluorine atom can influence the reactivity and regioselectivity of these substitutions. For example, the fluorine atom at the 2-position can enhance the electrophilicity of the adjacent carbon, potentially facilitating nucleophilic attack. Conversely, the fluorine atom is a deactivating group but an ortho-, para-director for electrophilic aromatic substitution. The hydrazine group is also an activating, ortho-, para-directing group. The interplay of these two substituents will direct incoming electrophiles.

While specific examples of substitution reactions directly on the phenyl ring of this compound are not extensively detailed in the provided search results, the general principles of aromatic substitution apply. For instance, in related bromo-fluorophenylhydrazine compounds, the halogen atoms can be substituted with other functional groups.

Applications of 2 Fluorophenylhydrazine in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The reactivity of the hydrazine (B178648) group in 2-fluorophenylhydrazine makes it an ideal starting material for constructing nitrogen-containing heterocyclic rings. These ring systems are fundamental scaffolds in numerous biologically active compounds. The fluorine substituent can enhance the metabolic stability and binding affinity of the final molecules, making this compound a privileged building block in medicinal chemistry.

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are well-known for their broad range of pharmacological activities. The synthesis of pyrazole (B372694) derivatives often involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This compound hydrochloride is effectively used in the preparation of various pyrazole derivatives. sigmaaldrich.com

The general synthesis strategy involves the reaction of this compound with a suitable β-diketone. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The fluorine atom at the ortho-position of the phenyl ring can influence the regioselectivity of the cyclization and the electronic properties of the resulting pyrazole.

A notable example involves the synthesis of pyrazolobenzothiazine derivatives, which are investigated as potential antiviral agents. In this synthesis, this compound hydrochloride is a key reactant.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Reactant A | Reactant B | Resulting Heterocycle | Application/Significance | Reference |

|---|---|---|---|---|

| This compound | 1,3-Dicarbonyl compounds | 1-(2-Fluorophenyl)pyrazole derivatives | Core structures in pharmacologically active molecules | sigmaaldrich.com |

The Fischer indole (B1671886) synthesis is a classic and widely used chemical reaction for synthesizing indole rings from an arylhydrazine and an aldehyde or ketone in an acidic medium. researchgate.netlibretexts.org This method is paramount in the synthesis of many pharmaceutical drugs, including the triptan class of antimigraine agents. researchgate.net The reaction mechanism involves the formation of a phenylhydrazone, which then rearranges under acidic conditions to form the indole nucleus after eliminating ammonia. researchgate.netlibretexts.org

This compound serves as a substituted arylhydrazine in this reaction, leading to the formation of fluoro-substituted indoles. The presence of the fluorine atom on the indole ring can significantly alter the biological activity of the molecule. For instance, the reaction of this compound with a suitable ketone or aldehyde, such as a quinolinecarbaldehyde, forms the corresponding N-(2-fluorophenyl)-N'-quinolinylmethylene-hydrazine. aun.edu.eg This hydrazone is the critical intermediate in the Fischer indole synthesis, poised for acid-catalyzed cyclization to yield a complex, fused indole system.

Table 2: Key Steps in Fischer Indole Synthesis

| Step | Description | Reactants | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Hydrazone Formation | This compound + Aldehyde/Ketone | Phenylhydrazone | researchgate.netlibretexts.org |

| 2 | Isomerization | Phenylhydrazone | Ene-hydrazine | researchgate.net |

| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Ene-hydrazine (protonated) | Di-imine | researchgate.net |

Thienopyrazoles are fused heterocyclic systems containing both thiophene (B33073) and pyrazole rings. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. The general synthesis of thienopyrazoles often involves the cyclocondensation of a hydrazine with a functionalized thiophene precursor, such as a thiophene bearing a β-ketoester or a similar reactive group. researchgate.netnih.gov

While the reaction of substituted hydrazines is a common strategy for obtaining the pyrazole portion of the thienopyrazole core, specific examples detailing the use of this compound in the synthesis of thienopyrazoles are not prominently featured in surveyed chemical literature. However, based on the established reactivity of hydrazines, it is chemically plausible to employ this compound in reactions with appropriate thiophene-based carbonyl compounds to construct 1-(2-fluorophenyl)thieno[2,3-c]pyrazole or related isomers. This would typically proceed by reacting this compound with a 2-acyl-3-oxothiophene derivative or a similar precursor.

Beyond pyrazoles and indoles, this compound is a precursor to other important nitrogen-containing heterocycles. Its ability to react with various functional groups allows for the construction of diverse ring systems.

Pyrazolobenzothiazines: As mentioned previously, this compound hydrochloride has been utilized in the synthesis of pyrazolobenzothiazine derivatives. These compounds have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, highlighting a direct application in the development of antiviral agents.

Formazans: Research has been conducted on formazan (B1609692) derivatives synthesized from fluorinated phenylhydrazines. These compounds have been evaluated for their cytotoxic activities against cancer cell lines. Specifically, a formazan derived from 1-((4-(benzyloxy)benzylidene)-2-(4-fluorophenyl)hydrazine and a diazonium salt was studied for its antiproliferative effects. Although this example uses the 4-fluoro isomer, it demonstrates the utility of fluorophenylhydrazines in creating formazans, which are investigated as potential drug candidates.

Triazoles and Pyridazines: Hydrazines are fundamental building blocks for heterocycles such as 1,2,4-triazoles and pyridazines. The synthesis of 1,2,4-triazoles can be achieved through methods like the Pellizzari or Einhorn-Brunner reactions, which involve the condensation of hydrazines with acyl amides or diacylamines, respectively. Pyridazines can be formed by reacting hydrazines with 1,4-dicarbonyl compounds. The use of this compound in these syntheses would yield the corresponding N-(2-fluorophenyl)-substituted heterocycles.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a valuable intermediate for introducing a fluorinated phenyl group into potential drug molecules. researchgate.net

The derivatives synthesized from this compound have shown significant promise in the early stages of drug discovery.

Anti-Hepatitis C Virus (HCV) Agents: A series of pyrazolobenzothiazine derivatives were synthesized using 2-(fluorophenyl)hydrazine hydrochloride. The resulting compounds were evaluated as inhibitors of HCV replication. The meta-fluoro-N-1-phenyl pyrazolobenzothiazine derivative was identified as the best compound in the series, providing a strong starting point for further development of anti-HCV drugs.

Anti-Tuberculosis Agents: In the search for new treatments for tuberculosis, several series of quinolinecarbaldehyde derivatives were synthesized. The reaction of these aldehydes with this compound produced hydrazones, such as N-(2-cyclohexyl-quinolin-4-ylmethylene)-N'-(2-fluorophenyl)hydrazine, which exhibited potent inhibitory activity against the Mycobacterium tuberculosis H37Rv strain. aun.edu.eg These compounds were identified as promising lead compounds for the development of new antimycobacterial agents. aun.edu.eg

Table 3: Biologically Active Compounds Derived from this compound

| Compound Class | Starting Material | Biological Target / Activity | Status | Reference |

|---|---|---|---|---|

| Pyrazolobenzothiazines | This compound | HCV NS5B Polymerase Inhibition | Lead Compound | |

| Quinoline-based Hydrazones | This compound | Mycobacterium tuberculosis Inhibition | Lead Compound | aun.edu.eg |

Role in Agrochemical Synthesis

This compound is a significant building block in the manufacturing of various agrochemicals, especially certain types of fungicides and insecticides. ontosight.aicymitquimica.com Its importance lies in its role as a precursor in the synthesis of heterocyclic compounds, such as pyrazoles, which form the core structure of many pesticides. nih.govsigmaaldrich.comsci-hub.se The reaction of this compound or its hydrochloride salt with 1,3-dicarbonyl compounds is a common method for creating substituted pyrazole rings, a key step in producing these agrochemical agents. sigmaaldrich.comyoutube.com The presence of the fluorine atom on the phenyl ring can influence the biological activity and properties of the final pesticide product. cymitquimica.com This intermediate is considered valuable for the production of crop protection products. google.com

Table 1: Examples of Agrochemicals Synthesized Using Phenylhydrazine (B124118) Derivatives

| Agrochemical Class | Core Structure | General Synthesis |

| Fungicides | Pyrazole | Reaction with 1,3-dicarbonyl compounds |

| Insecticides | Pyrazole | Reaction with 1,3-dicarbonyl compounds |

Derivatization Agent in Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent to facilitate the detection and quantification of various analytes, most notably carbonyl compounds. taylorfrancis.comnih.govresearchgate.net The process involves a chemical reaction that converts the analyte into a derivative with properties more suitable for analysis, such as enhanced detectability by certain instruments. nih.gov

Formation of Hydrazone Derivatives for Analytical Detection

This compound reacts with aldehydes and ketones to form stable derivatives known as hydrazones. cymitquimica.comlibretexts.orgnih.gov This reaction, a nucleophilic addition to the carbonyl group, is a widely used strategy for the analysis of carbonyl compounds. taylorfrancis.comnih.govlibretexts.org The resulting 2-fluorophenylhydrazones can be more easily detected and quantified using techniques like high-performance liquid chromatography (HPLC). nih.govepa.gov

Chiral Discrimination of Monosaccharides via 19F NMR Spectroscopy

A specialized application of this compound is in the chiral analysis of monosaccharides (sugars). acs.orgnih.govacs.org It is used as a derivatizing agent to distinguish between the enantiomers (D- and L-isomers) of sugars. acs.orgnih.gov The process involves reacting the monosaccharide with this compound to form diastereomeric hydrazones. acs.org Because of the fluorine atom, these diastereomers can be distinguished using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov The different chemical environments of the fluorine nuclei in the two diastereomers result in separate signals in the 19F NMR spectrum, allowing for their identification and quantification. acs.orgacs.org This method has been successfully applied to the analysis of 15 pairs of aldose monosaccharides. nih.govacs.org The selection of this compound is crucial as the proximity of the fluorine atom to the chiral centers of the sugar allows for effective discrimination when combined with a chiral solvating agent. acs.org

Table 2: Analytical Application of this compound in Chiral Analysis

| Analyte Class | Derivatizing Agent | Analytical Technique | Principle |

| Monosaccharides | This compound | 19F NMR Spectroscopy | Formation of diastereomeric hydrazones with distinct 19F NMR signals |

Detection of Carbonyl Compounds and Other Analytes

Beyond the specific application with monosaccharides, this compound is a versatile reagent for the broader detection of carbonyl compounds. taylorfrancis.comnih.gov The formation of hydrazone derivatives is a general and effective method for analyzing aldehydes and ketones from various sources. researchgate.netepa.govnih.gov Similar reagents, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used for this purpose, highlighting the utility of the hydrazine functional group in reacting with carbonyls for analytical detection. nih.govnih.govepa.gov The resulting derivatives can be analyzed by HPLC with UV detection. epa.gov

Applications in Material Science

The chemical structure of this compound also makes it a useful precursor in the field of material science. ontosight.ai

Spectroscopic Characterization and Structural Analysis of 2 Fluorophenylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 2-fluorophenylhydrazine and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly crucial.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the aromatic protons exhibit complex splitting patterns and chemical shifts influenced by the fluorine and hydrazine (B178648) substituents.

The chemical shifts of aromatic protons are typically observed in the range of 6.5-9.5 ppm. oregonstate.edu For substituted phenylhydrazines, the positions of these signals are further influenced by the electronic effects of the substituents. For instance, in m-fluorophenylhydrazine hydrochloride, the aromatic protons appear at approximately 7.30, 6.87, 6.83, and 6.73 ppm in DMSO-d₆. chemicalbook.com The protons of the NH and NH₂ groups of the hydrazine moiety are also observable in the ¹H NMR spectrum, though their chemical shifts can be variable due to factors like solvent and concentration. pdx.edu

Derivatization of this compound, for example, through the formation of hydrazones with monosaccharides, leads to distinct changes in the ¹H NMR spectrum. doi.org New signals corresponding to the sugar moiety appear, and the chemical shifts of the aromatic and hydrazine protons are altered due to the change in the chemical environment. doi.org

Table 1: Representative ¹H NMR Chemical Shifts for Phenylhydrazine (B124118) Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |

|---|---|---|---|

| m-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | 7.297, 6.874, 6.831, 6.730 | 10.50 (NH), 8.7 (NH₂) |

| p-Tolylhydrazine derivative | CDCl₃ | 7.14-7.16, 7.35-7.37, 7.38-7.40, 7.45-7.48 | 2.36 (CH₃) |

| (3-Chlorophenyl)hydrazine derivative | CDCl₃ | 7.26-7.34, 7.37-7.40, 7.48-7.52 | - |

Note: This table presents a generalized view of chemical shifts which can vary based on specific molecular structures and experimental conditions.

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In this compound, the carbon atoms of the phenyl ring are of particular interest. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large chemical shift and shows coupling with the ¹⁹F nucleus. The chemical shifts of the other aromatic carbons are also influenced by the positions of the fluorine and hydrazine substituents. For example, in phenylhydrazine, the aromatic carbons appear at distinct chemical shifts. spectrabase.com The introduction of a fluorine atom at the ortho position significantly alters these shifts due to its strong electron-withdrawing nature.

In derivatives of this compound, such as N-acylhydrazones, the carbonyl carbon of the acyl group provides a characteristic signal in the ¹³C NMR spectrum, typically in the range of 158-170 ppm. researchgate.net The specific chemical shift can provide insights into the electronic nature of the substituent attached to the carbonyl group. researchgate.net For instance, the presence of an ortho-alkyl group can cause a deshielding effect on the carbonyl carbon. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Carbonyl Carbon (Amide) | 158 - 170 |

| Alkyl Carbons | 15 - 60 |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information about the chemical environment of fluorine atoms within a molecule. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution of signals. wikipedia.org

For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom attached to the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by the hydrazine group and any other substituents on the ring. ucsb.edu The typical chemical shift range for aromatic fluorine compounds (ArF) is between +80 to +170 ppm relative to CFCl₃. ucsb.edu

In studies involving derivatives of this compound, such as hydrazones formed with chiral monosaccharides, ¹⁹F NMR has been effectively used for chiral discrimination. doi.org The formation of diastereomeric hydrazones results in distinct ¹⁹F NMR signals for each diastereomer, allowing for their differentiation and quantification. doi.org The technique is sensitive enough to detect small differences in the magnetic environment of the fluorine nucleus induced by the chiral centers in the sugar moiety. doi.org

Table 3: General ¹⁹F NMR Chemical Shift Ranges

| Type of Fluorine Compound | Chemical Shift Range (ppm) relative to CFCl₃ |

|---|---|

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

| -F-C=O | -70 to -20 |

Source: Adapted from various NMR data resources. ucsb.eduscience-and-fun.de

Advanced NMR Techniques for Structural Elucidation

For complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, advanced two-dimensional (2D) NMR techniques are employed. doi.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons in the molecular structure. doi.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different parts of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is valuable for determining the stereochemistry and conformation of molecules.

These advanced techniques have been instrumental in characterizing complex structures, such as the N-acylhydrazone derivatives, by helping to distinguish between isomers and conformers. doi.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H and N-N bonds of the hydrazine group, as well as C-H and C=C stretching vibrations of the aromatic ring. The C-F bond also has a characteristic stretching frequency.

In derivatives of this compound, such as hydrazides, the presence of a carbonyl group (C=O) gives a strong absorption band, typically in the region of 1630-1680 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group.

Table 4: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide/Hydrazide) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

Note: These are general ranges and the exact frequencies can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (126.13 g/mol ). nih.govchemspider.com The fragmentation pattern provides further structural information. For instance, the NIST Mass Spectrometry Data Center shows major fragment ions for this compound at m/z 126 and 110. nih.gov Similarly, for the related compound 4-fluorophenylhydrazine, prominent peaks are observed at m/z 126 and 110. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. doi.org This is particularly useful for confirming the identity of newly synthesized derivatives of this compound. doi.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. For this compound and its derivatives, single-crystal X-ray diffraction would reveal the exact solid-state conformation and the nature of the crystal packing.

A typical set of data obtained from X-ray crystallographic analysis is presented in the table below, illustrating the kind of parameters that would be determined for this compound.

| Parameter | Description | Example Data (Hypothetical for C₆H₇FN₂) |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a=5.8Å, b=14.2Å, c=7.5Å, β=105° |

| Volume (V) | The volume of the unit cell. | 780 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The density of the material as calculated from the crystallographic data. | 1.35 g/cm³ |

| Key Bond Lengths | Distances between specific atoms (e.g., C-F, C-N, N-N). | C-F: ~1.35 Å, C-N: ~1.40 Å, N-N: ~1.45 Å |

| Key Bond Angles | Angles formed by three connected atoms (e.g., C-C-N, C-N-N). | C-C-N: ~120°, C-N-N: ~118° |

| Hydrogen Bonds | Specific intermolecular hydrogen bonding interactions (donor-acceptor distance). | N-H···F: ~2.8 Å |

Computational Chemistry for Structural and Electronic Insights

Computational chemistry serves as a powerful tool to complement experimental data, offering deep insights into the structural, electronic, and conformational properties of molecules. For this compound and its derivatives, theoretical calculations are invaluable for predicting geometries, understanding reactivity, and interpreting spectroscopic results. These in silico studies allow for the exploration of molecular characteristics that may be difficult to probe experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.net

For derivatives of phenylhydrazine, DFT calculations are routinely used to optimize the molecular structure and compare the theoretical geometric parameters with experimental data from X-ray crystallography. nih.govrsc.org These studies often involve the calculation of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. researchgate.net The table below summarizes the types of electronic properties that are typically calculated using DFT for a molecule like this compound.

| Property | Description | Significance for this compound |

| Energy of HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (e.g., in redox reactions or forming coordination complexes). |

| Energy of LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and interaction with biological targets. |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Helps in understanding intramolecular charge distribution and identifying reactive sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing positive and negative regions. | Visually identifies sites for electrophilic and nucleophilic attack. |

Conformational Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, conformational flexibility arises primarily from rotation around the C(phenyl)-NH and NH-NH₂ single bonds.

The orientation of the hydrazine group relative to the fluorinated phenyl ring is of particular interest. Different rotational isomers (rotamers) would have different energies due to steric hindrance and electronic interactions. Computational methods, particularly DFT, are ideal for performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. This analysis reveals the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers.

Biological and Biomedical Research Applications of 2 Fluorophenylhydrazine Derivatives

Development of Biologically Active Compounds

The strategic incorporation of the 2-fluorophenylhydrazine moiety into various molecular frameworks has yielded compounds with significant biological activities. This structural motif serves as a critical building block in the synthesis of novel therapeutic agents. ontosight.ai The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the resulting molecules, often leading to improved pharmacological profiles. Researchers have successfully synthesized numerous derivatives, including hydrazones, pyrazoles, and thiosemicarbazides, which have demonstrated a broad spectrum of biological effects.

The versatility of this compound as a synthetic intermediate allows for the creation of diverse chemical libraries for high-throughput screening. ontosight.ai This has facilitated the discovery of lead compounds for various diseases. For instance, the condensation of this compound with different aldehydes and ketones has produced a range of hydrazone derivatives with notable biological potential. nih.govnih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of extensive research in the field of enzyme inhibition. The hydrazine (B178648) group within these molecules can interact with the active sites of various enzymes, leading to their inhibition. This inhibitory action is often attributed to the formation of covalent bonds or strong hydrogen bonding interactions with key amino acid residues within the enzyme's catalytic domain.

One notable area of investigation is the inhibition of urease. Certain N-(2-fluorophenyl)hydrazinecarbothioamide derivatives have shown potent urease inhibitory activity, significantly outperforming standard inhibitors like thiourea. This suggests their potential in addressing infections caused by urease-producing bacteria. Additionally, some derivatives have been studied for their ability to inhibit other enzymes, such as those involved in metabolic pathways, by virtue of structural modifications that enhance binding affinity. The electronegativity of the fluorine atom is thought to play a role in enhancing the inhibitory activity by influencing the electronic properties of the molecule and its interaction with the enzyme's active site.

Protein Interaction Research

The study of how this compound derivatives interact with proteins is crucial for understanding their mechanisms of action. The hydrazine moiety is known to form covalent bonds with nucleophilic sites on proteins, leading to their modification or inhibition. The fluorine atom can also participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's binding affinity and specificity for a particular protein target.

Researchers utilize various techniques to study these interactions, including computational modeling and biophysical methods. These studies help in elucidating the structure-activity relationships and guide the design of more potent and selective protein-targeting compounds. For example, understanding how these derivatives bind to specific enzymes can aid in the development of targeted therapies. smolecule.com

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. nih.gov The antimicrobial efficacy is often attributed to the hydrazone linkage and the presence of the fluorine atom, which can enhance the compound's ability to penetrate microbial cell membranes.

For instance, certain hydrazone derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. In some cases, their minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics. One study reported that a tetracaine (B1683103) thiosemicarbazide (B42300) derivative, 2-[4-(butylamine)benzoyl]-N-(2-fluorophenyl)hydrazine-1-carbothioamide, exhibited moderate activity against Candida albicans and Staphylococcus aureus with a MIC value of 16 µg/mL. researchgate.net Another study highlighted that ortho-fluoro-substituted aldimines were more active than their para-fluoro counterparts against various bacterial strains. mdpi.com

| Compound/Derivative | Microorganism | Activity/MIC | Reference |

| 2-[4-(butylamine)benzoyl]-N-(2-fluorophenyl)hydrazine-1-carbothioamide | Candida albicans, Staphylococcus aureus | Moderate activity, MIC: 16 µg/mL | researchgate.net |

| Ortho-fluoro-substituted aldimines | Various bacterial strains | More active than para-fluoro counterparts | mdpi.com |

| N-(2-fluorophenyl)hydrazinecarbothioamide derivatives | Gram-positive and Gram-negative bacteria | Significant activity, MICs comparable to standard antibiotics |

Antimycobacterial Activity

The search for new and effective treatments for tuberculosis has led to the investigation of this compound derivatives for their antimycobacterial properties. Several studies have reported promising results in this area. nih.govresearchgate.net

Specifically, a number of ring-substituted quinolinecarbaldehyde derivatives incorporating the this compound moiety have shown potent inhibition of Mycobacterium tuberculosis. nih.govresearchgate.net For example, the compound N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine demonstrated 99% inhibition of the drug-sensitive M. tuberculosis H37Rv strain at a concentration of 3.125 µg/mL. nih.govresearchgate.net Another highly active compound, N-(2-cyclohexyl-quinolin-4-ylmethylene)-N'-(2-fluorophenyl)hydrazine, also exhibited 99% inhibition at the same concentration. nih.govresearchgate.net These findings underscore the potential of this class of compounds in the development of novel anti-tuberculosis drugs. nih.govresearchgate.net

| Compound | Strain | Inhibition (%) | Concentration (µg/mL) | Reference |

| N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine | M. tuberculosis H37Rv | 99 | 3.125 | nih.govresearchgate.net |

| N-(2-cyclohexyl-quinolin-4-ylmethylene)-N'-(2-fluorophenyl)hydrazine | M. tuberculosis H37Rv | 99 | 3.125 | nih.govresearchgate.net |

Antitumoral/Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology research. nih.gov Studies have demonstrated that certain derivatives possess significant antiproliferative effects against various cancer cell lines.

For instance, N-(2-fluorophenyl)hydrazinecarbothioamide has shown potent in vitro anticancer activity, with IC50 values below 10 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through mitochondrial pathways. Furthermore, pyrazole (B372694) derivatives synthesized from 4-chloro-2-fluorophenylhydrazine have exhibited high inhibitory rates on the proliferation of cancer cells, with one derivative showing an 81.5% inhibition rate at a concentration of 100 µg/mL after 48 hours.

| Compound/Derivative | Cell Line | Activity | Reference |

| N-(2-fluorophenyl)hydrazinecarbothioamide | HeLa, MCF-7 | IC50 < 10 µM | |

| Pyrazole derivative of 4-chloro-2-fluorophenylhydrazine | Cancer cell lines | 81.5% inhibition at 100 µg/mL |

Antiviral Activity

The antiviral potential of this compound derivatives has also been an area of active investigation. nih.gov Research has shown that certain compounds derived from this scaffold can inhibit the replication of various viruses. nih.gov

For example, 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil, which can be conceptually linked to fluorinated sugar moieties sometimes coupled with heterocyclic bases derived from hydrazine precursors, have demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Specifically, compounds like FEFAU showed inhibitory concentrations against HSV-2 comparable to the standard drug acyclovir. nih.gov Another study on benzimidazole (B57391) nucleosides, where the heterocyclic core can be synthesized using phenylhydrazine (B124118) derivatives, found that 2-halogen derivatives of alpha-lyxose and 5-deoxy-alpha-lyxose showed antiviral activity against the Towne strain of human cytomegalovirus (HCMV). consensus.appacs.org

| Compound/Derivative Class | Virus | Activity | Reference |

| 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil (e.g., FEFAU) | Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Potent and selective inhibition | nih.gov |

| 2-halogen derivatives of alpha-lyxose and 5-deoxy-alpha-lyxose | Human Cytomegalovirus (HCMV) | Active against Towne strain | consensus.appacs.org |

Anticonvulsant Activity

Derivatives of this compound have shown promise as anticonvulsant agents. Research into various heterocyclic compounds synthesized from or incorporating the fluorophenyl moiety has identified several candidates with significant activity in preclinical models of epilepsy.

A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their anticonvulsant properties. nih.gov One particular compound from this series demonstrated notable anticonvulsant effects in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. nih.gov Preliminary mechanistic studies suggest that its anticonvulsant action may be mediated through benzodiazepine (B76468) receptors, among other potential pathways. nih.gov

Further research has underscored the importance of the fluorine substituent for anticonvulsant activity. In a study of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the introduction of a fluorine atom or a trifluoromethyl group was found to be crucial for their anticonvulsant effects. nih.gov Similarly, new acetamide (B32628) derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione were synthesized as potential anticonvulsant and analgesic agents. mdpi.com Among these, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6 ) exhibited a more favorable median effective dose (ED₅₀) and protective index in both the MES and 6 Hz seizure tests compared to the reference drug, valproic acid. mdpi.com

The following table summarizes the anticonvulsant activity of a key derivative compared to a standard drug.

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Compound 6 | MES | 68.30 | >5.86 | mdpi.com |

| Valproic Acid | MES | 252.74 | 1.62 | mdpi.com |

| Compound 6 | 6 Hz (32 mA) | 28.20 | >14.18 | mdpi.com |

| Valproic Acid | 6 Hz (32 mA) | 130.64 | 3.13 | mdpi.com |

Table 1: Anticonvulsant activity of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) versus Valproic Acid.

Anti-inflammatory and Analgesic Activity

The this compound scaffold is also integral to the development of new anti-inflammatory and analgesic agents. ontosight.ai Hydrazone derivatives, in particular, are recognized for their wide spectrum of pharmacological properties, including the modulation of inflammation and pain. nih.govresearchgate.net

A series of 6-(4-methanesulphonamidophenyl)-substituted dihydropyridazinones and their phthalazinone analogues were synthesized using p-fluorophenylhydrazine hydrochloride as a key reactant. esmed.org These compounds were evaluated for their anti-inflammatory and analgesic activities. esmed.org Many of the synthesized pyridazinone derivatives displayed potent anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds showing efficacy greater than the standard drug. esmed.org These compounds also exhibited moderate analgesic activity in the acetic acid-induced writhing test without the common side effect of gastric ulceration. nih.govesmed.org

Other studies have focused on pyrazole derivatives, which are known to possess anti-inflammatory and analgesic properties. rjpbr.com The fusion of a thiophene (B33073) nucleus, also known for anti-inflammatory action, with a pyrazole ring derived from a substituted chalcone (B49325) and phenyl hydrazine has yielded potent analgesic compounds. rjpbr.com The hydrazone moiety is considered a pharmacophore that can interact with key biological targets in the inflammatory cascade. nih.govbrieflands.com The synthesis of novel hydrazide and hydrazine derivatives has led to the identification of compounds with significant analgesic effects, some of which were more potent than mefenamic acid in preclinical models. brieflands.comnih.gov

The anti-inflammatory activity of selected pyridazinone derivatives is presented below.

| Compound No. | R Group | % Inhibition of Edema (after 3h) | Reference |

| 5a | H | 84.78 | esmed.org |

| 5b | Phenyl | 78.26 | esmed.org |

| 5c | p-Fluorophenyl | 73.91 | esmed.org |

| 15a | H | 40.2 | esmed.org |

| 15b | Phenyl | ~50 | esmed.org |

| 15c | p-Fluorophenyl | ~50 | esmed.org |

Table 2: Anti-inflammatory activity of selected pyridazinone (5a-c) and phthalazinone (15a-c) derivatives in the carrageenan-induced paw edema model. esmed.org

Antimalarial Activity

The global challenge of drug-resistant malaria parasites necessitates the discovery of new chemical entities with novel mechanisms of action. mdpi.comwho.intpsu.edu Derivatives containing the this compound motif have been investigated as potential antimalarial agents. researchgate.netnih.gov

Fluorinated triazolopyrazine compounds have been synthesized and tested for their inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. beilstein-journals.org Some of these compounds showed moderate antimalarial activity, with IC₅₀ values ranging from 0.2 to over 80 µM against both chloroquine-sensitive (3D7) and drug-resistant (Dd2) strains. beilstein-journals.org Importantly, these compounds did not exhibit cytotoxicity against human embryonic kidney (HEK293) cells at the highest tested concentrations, indicating a degree of selectivity for the parasite. beilstein-journals.org

Hydrazone derivatives have also been explored in the search for new antimalarials. researchgate.netmdpi.com A series of N¹-arylidene-N²-quinolyl and N²-acrydinylhydrazones demonstrated significant antiplasmodial activity against various P. falciparum strains, with some compounds showing potency comparable to or greater than chloroquine. mdpi.com Thiosemicarbazone derivatives have also been prepared and tested, with some showing activity against chloroquine-resistant strains of P. falciparum and demonstrating efficacy in in vivo models using mice infected with Plasmodium berghei. researchgate.net

The table below shows the in vitro antimalarial activity of representative fluorinated triazolopyrazine derivatives.

| Compound | R¹ | R² | IC₅₀ (µM) vs 3D7 | IC₅₀ (µM) vs Dd2 | Reference |

| 4 | H | 4-chlorophenyl | 0.2 | 0.2 | beilstein-journals.org |

| 5 | H | 4-methoxyphenyl | 0.8 | 0.7 | beilstein-journals.org |

| 6 | H | 4-pyridyl | 1.2 | 0.9 | beilstein-journals.org |

Table 3: In vitro antimalarial activity of selected ether-linked triazolopyrazine derivatives against P. falciparum strains. beilstein-journals.org

Medicinal Chemistry and Drug Discovery Implications

This compound serves as a critical building block in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. bohrium.combldpharm.com Its derivatives are of significant interest in pharmaceutical and agricultural chemistry due to their broad spectrum of biological activities. ontosight.ai The incorporation of the 2-fluorophenyl group can significantly influence a molecule's chemical and biological properties, often enhancing its interaction with biological targets due to fluorine's high electronegativity. ontosight.ai

The versatility of this compound is demonstrated by its use in synthesizing compounds targeting a variety of diseases. For instance, it has been used to create quinolinecarbaldehyde derivatives with promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net Specifically, N-(2-fluorophenyl)-N'-quinolin-2-ylmethylene-hydrazine exhibited 99% inhibition against the drug-sensitive H37Rv strain at a low concentration. nih.govresearchgate.net This highlights the role of this scaffold in developing agents for infectious diseases beyond malaria.

Furthermore, the hydrazone linkage, readily formed from this compound, is a key structural feature in many biologically active molecules. researchgate.netontosight.ai This functional group is crucial for new drug development, with research showing that hydrazone derivatives possess anticonvulsant, anti-inflammatory, analgesic, and antimalarial properties, among others. nih.govresearchgate.netmdpi.com The ability to readily synthesize these derivatives makes this compound an important tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. acs.org

Mechanistic Biology of Derivative Action

Understanding the mechanism of action of this compound derivatives is crucial for their rational design and development as therapeutic agents. This involves identifying their specific molecular targets and elucidating the relationship between their chemical structure and biological activity.

Molecular Target Identification

Research into the derivatives of this compound has pointed towards several potential molecular targets.

Receptors and Ion Channels: For anticonvulsant derivatives, studies suggest interactions with neuronal signaling systems. The anticonvulsant effect of certain oxadiazole derivatives appears to be mediated, at least in part, by benzodiazepine receptors. nih.gov Other highly active anticonvulsant compounds, such as fluorophenyl-containing pyrrolidine-2,5-diones, are believed to exert their effects by interacting with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com

Enzymes: In the context of infectious diseases, specific parasite enzymes are key targets. For antimalarial agents, cysteine protease falcipain-2 (FP-2) and Plasmodium falciparum dihydrofolate reductase (PfDHFR) are vital enzymes in the parasite's life cycle that have been identified as targets for dual-inhibitor drugs. nih.gov While not directly involving this compound derivatives in this specific study, it points to a validated strategy for which new fluorinated compounds could be designed.